2-Mercaptophenylbutyric acid

Description

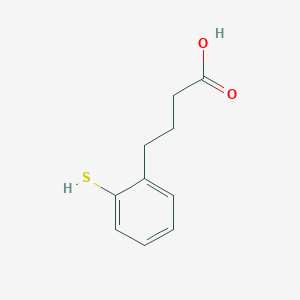

Structure

3D Structure

Properties

IUPAC Name |

4-(2-sulfanylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)7-3-5-8-4-1-2-6-9(8)13/h1-2,4,6,13H,3,5,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMULCLHAQQPWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405517 | |

| Record name | 4-(2-sulfanylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-78-5 | |

| Record name | 2-Mercaptobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-sulfanylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Mercaptophenylbutyric Acid

Classical Approaches in Thiophenol and Butyric Acid Derivatives Synthesis

Traditional methods for synthesizing the precursors and analogs of 2-Mercaptophenylbutyric acid rely on well-established, fundamental organic reactions. These routes often involve multi-step processes and have been foundational in the field of organic sulfur chemistry.

Nucleophilic Substitution Strategies

Nucleophilic substitution is a cornerstone for the formation of the carbon-sulfur bond essential in thiophenol derivatives. Classical methods often involve the displacement of a leaving group on an aromatic ring by a sulfur-containing nucleophile.

Several established methods for synthesizing thiophenols include:

Reduction of Sulfonyl Chlorides : Benzenesulfonyl chlorides can be reduced to the corresponding thiophenols using reducing agents like zinc. wikipedia.org

Reaction of Diazonium Salts : In the Leuckart thiophenol reaction, an aniline (B41778) derivative is converted into a diazonium salt, which then reacts with a xanthate, such as potassium ethyl xanthogenate, to form the thiophenol. wikipedia.orggoogle.com

Substitution of Halogenated Aromatics : A halogen on an aromatic ring can be substituted by a sulfur nucleophile like sodium sulfide (B99878) (Na₂S) or sodium hydrogen sulfide (NaHS). google.com However, these methods can be limited by the need for harsh reaction conditions, such as high temperatures. google.com

The thiol group of a thiophenol can, in turn, act as a nucleophile. For instance, in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid, a close analog, 2-(lithiomercapto)thiophene is used to displace a tosyl group from a chiral butyrate (B1204436) derivative. google.com This highlights a key strategy where a pre-formed thiophenol attacks an electrophilic butyric acid precursor.

| Classical Thiophenol Synthesis | Starting Material | Key Reagents | Reference(s) |

| Reduction | Benzenesulfonyl chloride | Zinc (Zn) | wikipedia.org |

| Leuckart Reaction | Aniline (via diazonium salt) | Potassium ethyl xanthogenate | wikipedia.orggoogle.com |

| Nucleophilic Substitution | Halogenated aromatic compound | Sodium sulfide (Na₂S), Sodium hydrogen sulfide (NaHS) | google.com |

Carboxylic Acid Functionalization Routes

Butyric acid and its derivatives provide the four-carbon chain of the target molecule. Classical functionalization focuses on activating the carboxylic acid group to facilitate bond formation. wikipedia.org Butyric acid can be converted into more reactive derivatives such as:

Acyl chlorides (e.g., butyryl chloride)

Esters (e.g., methyl butyrate)

Amides

Anhydrides

Butyryl chloride, in particular, is a common intermediate for creating other derivatives. wikipedia.org In synthetic routes toward analogs of this compound, an ester form, such as methyl (R)-3-(p-toluenesulfonyloxy)butyrate, is often employed. google.com The synthesis involves creating a good leaving group (tosylate) on the butyrate backbone, which is then subjected to nucleophilic attack by the thiophenol. The final step is typically the hydrolysis of the ester to yield the free carboxylic acid. google.com This hydrolysis can be achieved using a mixture of a strong mineral acid like HCl and acetic acid. google.com

Modern Advancements in this compound Synthesis

Contemporary synthetic chemistry offers more sophisticated and efficient tools for constructing complex molecules like this compound. These methods prioritize selectivity, catalytic efficiency, and sustainability.

Enantioselective and Diastereoselective Synthesis

Given that this compound possesses a chiral center at the second position of the butyric acid chain, controlling its stereochemistry is critical, especially for pharmaceutical applications. Enantioselective synthesis aims to produce a single enantiomer.

A key strategy for achieving this involves using a chiral starting material or a chiral catalyst. In a patented synthesis for the analogous (S)-3-(2-thienylthio)butyric acid, the chirality is introduced by starting with methyl (R)-3-(p-toluenesulfonyloxy)butyrate. google.com The nucleophilic substitution reaction with the thiolate proceeds via an Sₙ2 mechanism, inverting the stereocenter and leading to the desired (S) product.

Modern methods for the enantioselective synthesis of related structures include:

Lewis acid-catalyzed asymmetric reactions : These can be used for the enantioconvergent ring-opening of racemic starting materials to produce chiral β-substituted γ-amino-butyric acids (GABAs). rsc.org

Enzymatic resolution : Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of stereoisomers. This has been used in the synthesis of β-substituted butyric acid derivatives via the orthoester Claisen rearrangement of enzymatically resolved allylic alcohols. capes.gov.br

Catalytic enantioselective reduction : Chiral catalysts, such as (S)-oxazaborolidine, can be used to reduce prochiral ketones to chiral alcohols with high enantioselectivity, which can then be converted into other chiral molecules. organic-chemistry.org

Diastereoselective synthesis, which controls the formation of multiple stereocenters, is also relevant for more complex analogs. rsc.orgrsc.org These methods often rely on substrate control or chiral auxiliaries to direct the stereochemical outcome of a reaction. rsc.org

Catalyst-Mediated Pathways

Catalysis is central to modern organic synthesis, offering milder reaction conditions, higher yields, and greater selectivity.

For Thiophenol Synthesis:

Newman-Kwart Rearrangement : This is a widely used three-step method that converts a phenol (B47542) into a thiophenol. diva-portal.org It involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol. diva-portal.org

Metal-Catalyzed Reactions : Palladium-catalyzed reactions are used in the synthesis of thiophene (B33073) derivatives, which are structurally related to thiophenols. mdpi.com Copper-catalyzed oxidative coupling reactions can be used to form sulfinic esters from thiophenols and alcohols. rsc.org

For Carboxylic Acid Functionalization:

Metallaphotoredox Catalysis : This emerging field uses a combination of a transition-metal catalyst (like nickel or copper) and a photoredox catalyst to directly functionalize carboxylic acids. nih.govprinceton.edu This approach avoids the need to pre-activate the carboxylic acid as a more reactive derivative, making the process more atom-economical. princeton.edu

Palladium-Catalyzed Decarboxylative Coupling : Palladium catalysts can facilitate the coupling of carboxylic acids with other molecules via decarboxylation, where the carboxylic acid group is removed as CO₂. rsc.org

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. openstax.org These principles are increasingly applied to pharmaceutical synthesis.

Key green chemistry principles relevant to the synthesis of this compound include:

Catalysis : Using catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled, minimizing waste. acs.org The shift from stoichiometric inorganic reagents to catalytic systems has been a major goal in the fine chemical industry. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Pathways like metallaphotoredox catalysis that use the native carboxylic acid functionality directly improve atom economy by avoiding the atoms associated with protecting or activating groups. princeton.edu

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org An alternative synthesis of Ibuprofen, for example, dramatically reduced waste by simplifying the synthetic pathway and using a recoverable acid catalyst. snu.ac.kr

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference(s) |

| Catalysis | Use of transition-metal catalysts (Pd, Cu, Ni) or enzymes. | Reduces waste, milder conditions, high selectivity. | nih.govacs.org |

| Atom Economy | Direct functionalization of C-H bonds or use of native functional groups. | Maximizes incorporation of starting materials into the product. | princeton.eduresearchgate.net |

| Reduce Derivatives | Avoiding protecting groups through selective catalysts or enzymes. | Fewer reaction steps, less waste, reduced reagent use. | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Mercaptophenylbutyric Acid

Reactivity of the Thiol Moiety

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. Its reactivity in 2-Mercaptophenylbutyric acid is expected to be analogous to other aromatic thiols.

The oxidation of the thiol group in this compound can lead to two primary products: a disulfide or a sulfonic acid, depending on the nature of the oxidizing agent.

Disulfide Formation: Mild oxidizing agents, such as air or iodine, typically convert thiols to disulfides. In the case of this compound, this would result in the formation of 2,2'-disulfanediylbis(phenylbutyric acid). This reaction is often reversible and can be influenced by factors like pH. For instance, studies on the structurally similar 2-mercaptobenzoic acid have shown that disulfide formation is favored under neutral to slightly alkaline conditions. researchgate.net The general mechanism involves the deprotonation of the thiol to a more reactive thiolate anion, which then undergoes oxidation.

| Oxidizing Agent | Product | Reaction Conditions |

| Air (O₂) | 2,2'-disulfanediylbis(phenylbutyric acid) | Neutral to slightly alkaline pH |

| Iodine (I₂) | 2,2'-disulfanediylbis(phenylbutyric acid) | Mild, often in a suitable solvent |

| Hydrogen Peroxide (H₂O₂) (catalytic) | Thiosulfinate | Catalyzed by cyclic seleninate esters mdpi.com |

Sulfonic Acid Derivatization: Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can further oxidize the thiol group to a sulfonic acid. This would yield 2-(carboxypropyl)benzenesulfonic acid. This oxidation is generally irreversible. The process involves the stepwise oxidation of the sulfur atom.

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) | 2-(carboxypropyl)benzenesulfonic acid |

| Potassium Permanganate (KMnO₄) | 2-(carboxypropyl)benzenesulfonic acid |

| Nitric Acid (HNO₃) | 2-(carboxypropyl)benzenesulfonic acid |

The thiol group of this compound can act as a nucleophile and react with alkyl halides or other electrophiles to form thioethers. This S-alkylation reaction is a common and synthetically useful transformation for thiols. The reaction typically proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the alkylating agent. The use of a base to deprotonate the thiol and generate the more nucleophilic thiolate is often necessary.

A variety of alkylating agents can be employed, leading to a diverse range of thioether derivatives.

| Alkylating Agent | Product |

| Methyl Iodide (CH₃I) | 2-(Methylthio)phenylbutyric acid |

| Ethyl Bromide (CH₃CH₂Br) | 2-(Ethylthio)phenylbutyric acid |

| Benzyl Chloride (C₆H₅CH₂Cl) | 2-(Benzylthio)phenylbutyric acid |

Both the thiol and carboxylic acid moieties of this compound can participate in the coordination of metal ions. The soft nature of the sulfur atom in the thiol group makes it a good ligand for soft metal ions, while the hard oxygen atoms of the carboxylate group prefer to coordinate with hard metal ions. This dual functionality allows this compound to act as a bidentate or even a bridging ligand in metal complexes.

The coordination behavior will depend on the metal ion, the pH of the solution (which dictates the protonation state of the functional groups), and the reaction conditions. For instance, with transition metals like zinc(II) and cadmium(II), coordination through the sulfur atom is expected. researchgate.net Studies on similar mercaptocarboxylic acids, such as 3-mercaptopropionic acid, have shown the formation of various complexes with divalent transition metal cations, where coordination can occur through the deprotonated thiol and/or carboxylate groups. nih.gov

| Metal Ion | Potential Coordination Modes |

| Zn(II) | S-coordination, S,O-chelation |

| Cd(II) | S-coordination, S,O-chelation |

| Hg(II) | Strong S-coordination |

| Cu(II) | S,O-chelation, potential redox activity |

The acidity of the thiol group, represented by its pKa value, is a crucial factor in its reactivity. The pKa determines the extent of deprotonation at a given pH, with the resulting thiolate anion being a much stronger nucleophile than the protonated thiol. The pKa of a thiol group is influenced by its electronic environment. For aromatic thiols, the pKa is generally lower than that of aliphatic thiols due to the electron-withdrawing nature of the aromatic ring.

The pKa of the thiol group in this compound is expected to be in the range typical for substituted thiophenols. The local protein environment can significantly influence the pKa of cysteine thiols, and similar effects from the neighboring carboxylic acid group and the phenyl ring can be anticipated for this compound. researchgate.net A lower pKa would mean that a significant portion of the thiol exists as the more reactive thiolate at physiological pH. researchgate.netnih.gov

| Functional Group | Estimated pKa |

| Thiol (-SH) | ~6-8 |

| Carboxylic Acid (-COOH) | ~4-5 |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes reactions typical of this functional group, with esterification being a primary example.

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reversible reaction is known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

The rate of esterification is influenced by several factors, including the structure of the alcohol, the reaction temperature, and the concentration of the catalyst. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. youtube.com

The kinetics of the esterification of carboxylic acids are often studied to optimize reaction conditions. For example, the esterification of pentanoic acid with methanol (B129727) has been shown to be influenced by temperature and the molar ratio of reactants. core.ac.uk Similar kinetic behavior would be expected for this compound.

| Alcohol | Ester Product |

| Methanol (CH₃OH) | Methyl 2-mercaptophenylbutyrate |

| Ethanol (CH₃CH₂OH) | Ethyl 2-mercaptophenylbutyrate |

| Propanol (CH₃CH₂CH₂OH) | Propyl 2-mercaptophenylbutyrate |

Amidation Reactions and Peptide Coupling Analogs

Common methods for amidation that would be applicable include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), or uronium salts (e.g., HBTU, HATU). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the amide bond. The general scheme for such a reaction is depicted below:

Scheme 1: General Amidation of this compound

Image of the general reaction of this compound with an amine (R-NH2) in the presence of a coupling reagent to form the corresponding amide.

In the context of peptide synthesis, this compound could potentially act as an N-terminal capping agent or be incorporated as a non-proteinogenic amino acid analog. When used as an acyl donor, its carboxyl group would be activated, allowing it to couple with the N-terminus of a peptide chain. The efficiency of such a coupling would be influenced by the choice of coupling reagent and reaction conditions, aiming to maximize yield and minimize side reactions, particularly racemization if the butyric acid chain were chiral.

The thiol group (-SH) on the phenyl ring is a potential site for side reactions, such as oxidation to a disulfide, especially under basic conditions often employed in peptide coupling. Therefore, protection of the thiol group might be necessary for certain synthetic strategies.

A variety of amines can be used in the amidation reaction, leading to a diverse range of amide derivatives. The table below illustrates the expected products with different classes of amines.

| Amine | Product |

| Ammonia (NH₃) | 2-Mercaptophenylbutanamide |

| Primary Amine (R-NH₂) | N-alkyl/aryl-2-Mercaptophenylbutanamide |

| Secondary Amine (R₂NH) | N,N-dialkyl/diaryl-2-Mercaptophenylbutanamide |

Acid-Base Properties and Salt Formation

This compound possesses two acidic protons: one on the carboxylic acid group (-COOH) and one on the thiol group (-SH). The acidity of these protons, represented by their pKa values, dictates the ionization state of the molecule at a given pH. While specific experimental pKa values for this compound are not available in the reviewed literature, we can estimate the approximate pKa values based on analogous compounds.

The carboxylic acid group is expected to be the more acidic of the two functional groups. For benzoic acid, the pKa is approximately 4.2. The alkyl chain in this compound would have a minor electronic effect on the carboxylic acid's acidity. The thiol group's acidity is comparable to that of thiophenol, which has a pKa of about 6.6. Therefore, it is expected that the carboxylic acid will deprotonate first, followed by the thiol at a higher pH.

Table of Estimated pKa Values:

| Functional Group | Estimated pKa |

| Carboxylic Acid (-COOH) | ~4-5 |

| Thiol (-SH) | ~6-7 |

Due to its acidic nature, this compound can react with bases to form salts. With a strong base like sodium hydroxide (B78521), both the carboxylic acid and the thiol group can be deprotonated to form a disodium (B8443419) salt. With a weaker base, such as sodium bicarbonate, selective deprotonation of the more acidic carboxylic acid group would occur, forming the monosodium salt.

Examples of Salt Formation:

| Base | Product |

| Sodium Hydroxide (NaOH) | Disodium 2-sulfidophenylbutyrate |

| Sodium Bicarbonate (NaHCO₃) | Sodium 4-(2-mercaptophenyl)butanoate |

| Ammonia (NH₃) | Ammonium 4-(2-mercaptophenyl)butanoate |

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents: the thiol group (-SH) and the butyric acid side chain (-CH₂CH₂CH₂COOH).

The thiol group is an ortho-, para-directing activator. The lone pairs on the sulfur atom can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

The butyric acid side chain is a deactivating group due to the electron-withdrawing nature of the carboxylic acid. However, because the carboxylic acid is separated from the ring by a propyl chain, its deactivating effect is primarily inductive and relatively weak. Alkyl groups are generally considered weak activating groups and ortho-, para-directors.

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group generally controls the position of substitution. Therefore, in the case of this compound, the thiol group is expected to be the dominant directing group, favoring substitution at the positions ortho and para to it (positions 3, 5, and 7 relative to the butyric acid chain).

Predicted Major Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Mercapto-5-nitrophenylbutyric acid and 2-Mercapto-3-nitrophenylbutyric acid |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-mercaptophenylbutyric acid and 3-Bromo-2-mercaptophenylbutyric acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-mercaptophenylbutyric acid and 3-Acyl-2-mercaptophenylbutyric acid |

It is important to note that the thiol group can be oxidized by some electrophilic reagents, which may necessitate the use of a protecting group for the thiol during certain EAS reactions.

Investigating Reaction Mechanisms through Kinetic and Thermodynamic Analyses

While specific kinetic and thermodynamic studies for reactions involving this compound are not found in the surveyed literature, we can infer potential mechanistic pathways and thermodynamic considerations from related systems.

For instance, the intramolecular cyclization of this compound to form a thiolactone is a plausible reaction, particularly under acidic conditions. This reaction would involve the nucleophilic attack of the thiol sulfur on the protonated carbonyl carbon of the carboxylic acid. Kinetic studies of similar intramolecular cyclizations, such as the lactonization of hydroxy acids, often reveal that the rate of reaction is dependent on the ring size of the product, with five- and six-membered rings being kinetically and thermodynamically favored. The cyclization of this compound would lead to a seven-membered ring, which may be less favorable than smaller rings but still possible.

Hypothetical Intramolecular Cyclization:

Image depicting the acid-catalyzed intramolecular cyclization of this compound to form a seven-membered thiolactone.

A kinetic analysis of this reaction would likely show first-order kinetics with respect to the concentration of this compound and would be acid-catalyzed. The rate constant would be influenced by temperature, with higher temperatures generally leading to a faster reaction rate.

Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG) for the cyclization reaction. A negative ΔG would indicate a spontaneous process. The enthalpy change (ΔH) would reflect the difference in bond energies between the reactants and products, while the entropy change (ΔS) would be related to the change in molecular freedom, which is typically negative for a cyclization reaction.

Derivatives and Analogs of 2 Mercaptophenylbutyric Acid

Synthesis of Substituted 2-Mercaptophenylbutyric Acid Derivatives

The synthesis of substituted derivatives of this compound involves targeted modifications of the phenyl ring, the carboxylic acid moiety, or the mercapto side chain. These syntheses often require careful selection of reagents and reaction conditions to achieve chemoselectivity due to the presence of multiple reactive sites.

Halogenated derivatives of this compound can be synthesized through electrophilic aromatic substitution. The positions of halogenation on the phenyl ring are directed by the existing substituents: the thiol (-SH) and the butyric acid chain, which are ortho, para-directing groups. To prevent oxidation of the sensitive thiol group during the reaction, it is often necessary to use a protecting group.

Common synthetic routes would involve:

Protection of the thiol group: The thiol can be protected, for example, as a thioether or a thioester, to prevent its oxidation during the halogenation step.

Halogenation: Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. Direct halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst is also a viable method.

Deprotection: Following halogenation, the protecting group on the thiol is removed to yield the final halogenated product.

For instance, the synthesis of 4-Bromo-2-mercaptophenylbutyric acid would likely proceed via the protection of the thiol, followed by bromination, which would favor substitution at the para position due to steric hindrance at the ortho positions, and subsequent deprotection.

The synthesis of alkyl and aryl substituted analogs can be achieved by introducing these groups onto the phenyl ring.

Aryl-Substituted Analogs: These are commonly prepared using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.org This involves the reaction of a halogenated this compound derivative (prepared as described in 4.1.1) with an appropriate arylboronic acid. The reaction requires a palladium catalyst and a base. This method is highly versatile for creating a wide range of biaryl structures. beilstein-journals.orgnih.govrsc.org

Alkyl-Substituted Analogs: Friedel-Crafts alkylation is a classic method for introducing alkyl groups to an aromatic ring. However, for a substrate like this compound, this reaction can be complicated by the deactivating nature of the carboxylic acid group and potential side reactions involving the thiol. A more controlled approach involves the use of milder alkylating agents or multi-step sequences starting from precursors where the alkyl group is already in place. Reductive amination can also be used to introduce alkyl groups to amine precursors. organic-chemistry.orgorganic-chemistry.org

The carboxylic acid group of this compound can be readily converted into a variety of ester and amide derivatives.

Ester Derivatives: Fischer-Speier esterification is a standard method for synthesizing esters. chemistrysteps.com This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemistrysteps.comasianpubs.orgcerritos.edu The reaction is reversible and often requires using an excess of the alcohol or removal of water to drive the equilibrium towards the product. chemistrysteps.com Alternatively, esters can be formed by reacting the acid chloride of this compound with an alcohol. chemistrysteps.com

Amide Derivatives: Amides are typically synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like HOBt or HATU to improve yields and reduce side reactions. fishersci.it Catalytic methods using boric acid derivatives have also been developed for direct amidation, offering a more atom-economical approach. catalyticamidation.inforsc.org

| Derivative Type | General Reaction | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Halogenated | Electrophilic Aromatic Substitution | NBS, NCS, Br₂, Cl₂ | mdpi.com |

| Aryl Substituted | Suzuki-Miyaura Coupling | Pd Catalyst, Arylboronic Acid | beilstein-journals.org |

| Ester | Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | chemistrysteps.comcerritos.edu |

| Amide | Carbodiimide Coupling | Amine, EDC, HATU | fishersci.itorganic-chemistry.org |

The thiol group is highly reactive and allows for a range of modifications to the side chain.

S-Alkylation: The thiol can be deprotonated with a mild base to form a thiolate, which is a potent nucleophile. This thiolate can then react with alkyl halides in an S_N2 reaction to form thioethers. rsc.org

Michael Addition: Thiolates can also undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.

Disulfide Formation: Mild oxidation of the thiol group, for instance with air or a mild oxidizing agent like iodine, can lead to the formation of a disulfide-bridged dimer of the parent molecule.

Oxidation: Stronger oxidation can convert the thiol group to a sulfonic acid (-SO₃H).

Thioester and Thioacetal formation: The thiol group can react with acyl chlorides to form thioesters or with aldehydes and ketones to form thioacetals. These reactions are important for both synthesis and for the use of thiols as protecting groups. thermofisher.comsigmaaldrich.com

Comparative Studies on Reactivity Profiles of Derivatives

The introduction of different functional groups to the this compound scaffold significantly alters the reactivity profile of the molecule.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Chlorides > Anhydrides > Thioesters > Esters > Amides libretexts.orglibretexts.orgijesm.co.inopenochem.org

This trend is primarily dictated by the stability of the leaving group; weaker bases are better leaving groups, leading to higher reactivity. libretexts.orgdoubtnut.com

Esters vs. Amides: Esters of this compound are more reactive towards nucleophilic acyl substitution than the corresponding amides. The alkoxide leaving group of an ester is a weaker base than the amide's leaving group (R₂N⁻). libretexts.org

Effect of Ring Substituents: The electronic nature of substituents on the phenyl ring influences the reactivity of both the thiol and carboxylic acid groups.

Electron-withdrawing groups (e.g., halogens, nitro groups) increase the electrophilicity of the carbonyl carbon in the carboxylic acid, making it more reactive towards nucleophiles. These groups also increase the acidity of the thiol proton by stabilizing the resulting thiolate anion.

Electron-donating groups (e.g., alkyl, alkoxy groups) have the opposite effect, decreasing the reactivity of the carbonyl carbon and the acidity of the thiol.

This differential reactivity is crucial for designing further synthetic transformations and for understanding the potential interactions of these derivatives in biological systems.

| Derivative Class (at Carboxyl) | Relative Reactivity | Leaving Group Stability |

|---|---|---|

| Acyl Chloride | Highest | High (Cl⁻ is a stable anion) |

| Ester | Medium | Moderate (RO⁻ is a moderately stable anion) |

| Amide | Lowest | Low (R₂N⁻ is an unstable anion) |

Advanced Spectroscopic Characterization of 2 Mercaptophenylbutyric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Mercaptophenylbutyric acid (C₁₀H₁₂O₂S), ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide a complete map of its carbon-hydrogen framework.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, including the aromatic ring and the electron-withdrawing carboxylic acid group, as well as the electron-donating thiol group.

The spectrum would feature:

Aromatic Protons: The four protons on the benzene (B151609) ring, being in different environments due to the ortho-substitution, would appear as complex multiplets in the aromatic region, typically between 7.0 and 7.5 ppm. The exact shifts depend on the combined electronic effects of the thiol and the butyric acid substituents.

Methine Proton: The proton on the carbon alpha to the phenyl ring and the carboxylic acid (C2) would appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) group, likely in the range of 3.5-4.0 ppm.

Methylene Protons: The two protons of the CH₂ group at C3 of the butyric acid chain would present as a sextet (or multiplet), arising from coupling with the neighboring methine (CH) and methyl (CH₃) protons. This signal would be expected around 1.8-2.2 ppm. nih.gov

Methyl Protons: The terminal methyl (CH₃) group protons would appear as a triplet, coupling with the adjacent CH₂ group, in the upfield region of approximately 0.9-1.0 ppm. nih.gov

Labile Protons: The carboxylic acid proton (-COOH) would give a broad singlet at a downfield chemical shift, typically between 11.0 and 12.0 ppm. libretexts.org The thiol proton (-SH) signal is also a singlet and can vary in position, often appearing between 1.8 and 2.5 ppm, and may also be broad. bbhegdecollege.com These labile protons are exchangeable with deuterium, and their peaks would disappear upon shaking the sample with D₂O.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 11.0 - 12.0 | broad singlet |

| Ar-H | 7.0 - 7.5 | multiplet |

| -SH | 1.8 - 2.5 | singlet |

| CH (C2) | 3.5 - 4.0 | triplet |

| CH₂ (C3) | 1.8 - 2.2 | multiplet / sextet |

| CH₃ (C4) | 0.9 - 1.0 | triplet |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure.

The anticipated signals are:

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) would be the most downfield signal, expected in the 170-185 ppm region. libretexts.org

Aromatic Carbons: Six signals would appear in the aromatic region (125-150 ppm). libretexts.org The carbon bearing the thiol group (C-S) and the carbon bearing the butyric acid chain would have their shifts influenced by these substituents. The other four aromatic carbons would also show distinct signals.

Aliphatic Carbons: The methine carbon (C2) attached to the phenyl ring would be found around 40-50 ppm. The methylene carbon (C3) is predicted to be around 28 ppm, and the terminal methyl carbon (C4) would be the most upfield signal, around 14 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 170 - 185 |

| Ar-C (Substituted) | 125 - 150 |

| Ar-CH | 125 - 150 |

| CH (C2) | 40 - 50 |

| CH₂ (C3) | ~28 |

| CH₃ (C4) | ~14 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sigmaaldrich.com For this compound, COSY would show correlations between the methine proton (H2) and the methylene protons (H3), and between the methylene protons (H3) and the methyl protons (H4), confirming the butyric acid spin system. buffalostate.edu Correlations might also be observed between the methine proton (H2) and the ortho-aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edupressbooks.pub Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of all protonated carbons in the molecule. For example, it would connect the ¹H signal at ~3.5-4.0 ppm to the ¹³C signal at ~40-50 ppm, assigning them to the C2-H2 group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu It is vital for connecting different parts of the molecule. Key HMBC correlations would include:

A correlation from the methine proton (H2) to the carbonyl carbon (C1), confirming the alpha-position of the carboxylic acid.

Correlations from the methine proton (H2) to the aromatic carbons, confirming the attachment of the butyric acid chain to the phenyl ring.

Correlations from the aromatic protons to various aromatic carbons, helping to assign the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, providing a molecular "fingerprint".

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. edinst.com The spectrum of this compound would be dominated by the characteristic absorptions of its functional groups.

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. pg.edu.pl

C-H Stretches: Medium-to-strong absorptions for the aliphatic C-H stretching will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹), while aromatic C-H stretching will appear just above 3000 cm⁻¹.

S-H Stretch: A weak but sharp absorption band for the S-H stretch of the thiol group is expected around 2550-2600 cm⁻¹. researchgate.net Its weakness can sometimes make it difficult to identify.

C=O Stretch: A very strong and sharp absorption for the carbonyl (C=O) group of the carboxylic acid should appear in the range of 1700-1725 cm⁻¹. researchgate.net

C=C Stretches: Medium-to-weak absorptions from the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| S-H stretch (Thiol) | 2550 - 2600 | Weak, Sharp |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O stretch / O-H bend | 1210 - 1440 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information to FT-IR. edinst.com Symmetrical vibrations and bonds involving heavier atoms or non-polar groups often produce strong Raman signals.

S-H Stretch: The S-H stretching vibration, which is often weak in the IR spectrum, typically gives a distinct and more easily identifiable signal in the Raman spectrum, expected between 2560 and 2590 cm⁻¹. scbt.com

Aromatic Ring Vibrations: The aromatic C=C stretching vibrations around 1600 cm⁻¹ and the ring-breathing mode near 1000 cm⁻¹ usually produce strong, sharp bands.

C-S Stretch: The carbon-sulfur (C-S) stretching vibration is expected to produce a signal in the 600-750 cm⁻¹ region.

C=O Stretch: The carbonyl stretch of the carboxylic acid is typically weaker in Raman spectra compared to its very strong absorption in IR.

C-H Stretches: Aliphatic and aromatic C-H stretching vibrations are also visible in the 2800-3100 cm⁻¹ range. spectroscopyonline.com

Table 4: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (Aromatic/Aliphatic) | 2800 - 3100 | Strong |

| S-H stretch (Thiol) | 2560 - 2590 | Medium, Sharp |

| C=O stretch (Carboxylic Acid) | 1640 - 1680 | Weak-Medium |

| C=C stretch (Aromatic) | ~1600 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-S stretch | 600 - 750 | Medium |

Assignment of Characteristic Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of this compound. The vibrational modes can be assigned to specific bonds and functional moieties within the molecule.

The key functional groups in this compound are the carboxylic acid (-COOH), the thiol (-SH), and the substituted benzene ring. The carboxylic acid group is characterized by a very broad O-H stretching vibration, typically observed between 2500 and 3300 cm⁻¹, which often overlaps with C-H stretching signals. rsc.orgutdallas.edu This broadening is a result of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the condensed phase. The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense, sharp absorption band typically found in the range of 1700-1760 cm⁻¹. rsc.orgspecac.com For dimeric carboxylic acids, this peak is commonly centered around 1710 cm⁻¹. utdallas.edu

The thiol (S-H) group exhibits a weak but sharp stretching band in the region of 2550–2600 cm⁻¹. thieme-connect.de Its intensity is significantly lower than that of the O-H band. The aromatic ring produces several characteristic bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org In-ring C-C stretching vibrations result in a series of bands, often of variable intensity, in the 1400–1600 cm⁻¹ region. libretexts.org Out-of-plane (oop) C-H bending vibrations for ortho-substituted benzenes are found in the 735-770 cm⁻¹ range and can be useful for confirming the substitution pattern.

The aliphatic butyric acid chain contributes C-H stretching bands just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) and various bending vibrations at lower wavenumbers. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500–3300 | Broad, Strong |

| C-H Stretch | Aromatic | 3000–3100 | Medium to Weak |

| C-H Stretch | Aliphatic | 2850–2960 | Medium |

| S-H Stretch | Thiol | 2550–2600 | Weak, Sharp |

| C=O Stretch | Carboxylic Acid | 1700–1760 | Strong, Sharp |

| C-C Stretch | Aromatic Ring | 1400–1600 | Variable |

| C-O Stretch | Carboxylic Acid | 1210–1320 | Medium |

| C-H Bend (out-of-plane) | Aromatic | 735–770 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the π-electron system of the benzene ring. up.ac.za The presence of the thiol and carboxylic acid groups as substituents modifies the electronic structure and thus the absorption spectrum.

Benzene itself exhibits a weak absorption band around 260 nm (B-band) and more intense bands at shorter wavelengths (E-bands). up.ac.za Substituents on the ring can cause a shift in these absorption maxima (bathochromic or hypsochromic shifts) and an increase or decrease in their intensity (hyperchromic or hypochromic effects). The thiol (-SH) and carboxylic acid (-COOH) groups act as auxochromes.

Based on data from the analogous compound thiosalicylic acid, this compound is expected to exhibit strong absorption due to π → π* transitions. Thiosalicylic acid shows a primary absorption maximum around 309 nm and a shoulder at approximately 270 nm. marquette.edu The deprotonation of the thiol group, in particular, can lead to extended conjugation with the aromatic ring, causing a significant bathochromic (red) shift in the absorption maximum. marquette.edu The butyric acid side chain is not a chromophore and is not expected to significantly alter the position of the main absorption bands compared to other 2-mercaptophenyl derivatives.

| Compound Type | Expected λmax (nm) | Associated Transition |

|---|---|---|

| Aromatic Thiol/Carboxylic Acid | ~270 (Shoulder) | π → π* (Benzene Ring) |

| Aromatic Thiol/Carboxylic Acid | ~310 | π → π* (Benzene Ring) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS can measure the mass of an ion to several decimal places. bioanalysis-zone.com This high precision allows for the calculation of an exact mass, which can be used to confirm the molecular formula. mdpi.com

The molecular formula of this compound is C₁₀H₁₂O₂S. By using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), oxygen (¹⁶O = 15.994915 u), and sulfur (³²S = 31.972071 u), the monoisotopic (exact) mass can be calculated. msu.edumissouri.edu

Calculated Exact Mass of C₁₀H₁₂O₂S: (10 * 12.000000) + (12 * 1.007825) + (2 * 15.994915) + (1 * 31.972071) = 196.055816 u

An HRMS measurement yielding a mass very close to this calculated value (typically within 5 ppm) would confirm the elemental formula C₁₀H₁₂O₂S. algimed.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure.

For this compound (MW = 196.23), the molecular ion peak at m/z = 196 would be expected. The presence of sulfur would also give rise to a characteristic M+2 peak (at m/z = 198) with an intensity of about 4.4% relative to the M+ peak, due to the natural abundance of the ³⁴S isotope. whitman.edu

Key fragmentation pathways for carboxylic acids involve cleavages adjacent to the carbonyl group. libretexts.org Predicted major fragments for this compound include:

Loss of the hydroxyl radical (-•OH): [M - 17]⁺ at m/z = 179.

Loss of the carboxyl group (-•COOH): [M - 45]⁺ at m/z = 151.

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo this characteristic rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α-β bond. This would lead to a fragment containing the aromatic ring and a neutral alkene molecule.

Side-chain cleavage: Cleavage of the C-C bonds in the butyric acid chain can occur. For instance, α-cleavage could result in the loss of a propyl radical (-C₃H₇) to give a fragment at m/z = 153.

Benzylic-type cleavage: Cleavage of the bond between the aromatic ring and the side chain could yield a thiophenol-type fragment.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 196 | [C₁₀H₁₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 179 | [M - OH]⁺ | Loss of hydroxyl radical |

| 151 | [M - COOH]⁺ | Loss of carboxyl group |

| 153 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 123 | [C₇H₇S]⁺ | Cleavage of side chain at β-carbon |

| 109 | [C₆H₅S]⁺ | Thiophenyl cation |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.org By measuring the diffraction pattern of X-rays passing through a single crystal, one can generate a three-dimensional map of electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. utdallas.edu

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other carboxylic acids and aromatic thiols, allows for well-founded predictions about its solid-state conformation. novapublishers.comresearchgate.net Carboxylic acids are well-known to form hydrogen-bonded dimers in the solid state, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. mdpi.com This creates a characteristic eight-membered ring motif.

An X-ray crystallographic study of this compound would precisely define:

The conformation of the butyric acid side chain relative to the phenyl ring.

The planarity of the phenyl ring and the bond lengths and angles within it.

The exact geometry of the carboxylic acid and thiol functional groups.

The nature and geometry of intermolecular interactions, confirming the presence of hydrogen-bonded dimers and identifying any potential interactions involving the sulfur atom (e.g., S-H···O or C-H···S interactions).

This detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies.

Computational Chemistry and Theoretical Studies of 2 Mercaptophenylbutyric Acid

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the electronic structure and reactivity of molecules at the atomic level. chimicatechnoacta.rursc.org These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which numerous chemical properties can be derived. arxiv.org

A primary application of quantum chemistry is the detailed analysis of a molecule's electronic structure. This involves calculating the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. chimicatechnoacta.ru

Table 1: Illustrative Data from Quantum Chemical Calculations for a Generic Aromatic Thiol

| Property | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 2.5 D |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. Actual values for 2-Mercaptophenylbutyric acid would require specific DFT calculations.

Quantum chemical methods are invaluable for modeling chemical reaction pathways. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism, including the structures and energies of reactants, products, intermediates, and transition states. This information is critical for understanding reaction kinetics and for designing more efficient synthetic routes. rsc.org For this compound, this could be applied to study its synthesis, degradation, or its interaction with biological targets.

DFT calculations can accurately predict physicochemical properties such as acidity (pKa) and redox potentials. mdpi.com For this compound, these calculations would quantify the acidity of the carboxylic acid and thiol protons. Predicting the pKa is essential for understanding the compound's behavior in different pH environments, which is particularly important in biological systems. Similarly, calculating the redox potential of the thiol group would provide insight into its antioxidant capabilities and its potential to participate in redox reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. mdpi.comresearchgate.net This technique allows researchers to observe how a molecule like this compound moves, flexes, and interacts with its environment over time. nih.gov

Molecules are not static; they exist as an ensemble of different conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable (lowest energy) conformations and the energy barriers between them. labxing.com This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Table 2: Example of Conformational Analysis from MD Simulations

| Dihedral Angle | Description | Most Populated Range |

| Cα-Cβ-S-H | Rotation around the C-S bond of the thiol group | 60° - 90° |

| Cα-C(O)-O-H | Rotation around the C-O bond of the carboxylic acid | 170° - 190° |

Note: This table provides a hypothetical example of the kind of data that can be extracted from an MD simulation to describe the conformational preferences of a molecule.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). mpg.de This allows for the study of solvation effects on conformational stability, acidity, and reactivity. For instance, simulations could reveal the structure of water molecules around the carboxylic acid and thiol groups, providing insights into hydrogen bonding and its impact on the molecule's properties.

Intermolecular Interactions with Model Systems

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various chemical and biological environments. Computational chemistry provides powerful tools to model and analyze these non-covalent interactions, which govern processes such as self-assembly, crystal packing, and binding to biological targets. mdpi.com

Model systems are employed to dissect the complex interplay of forces between this compound and its surrounding molecules. These models can range from simple solvent molecules to more complex entities that mimic the binding sites of proteins. nih.gov The primary forces at play in these interactions include hydrogen bonding, van der Waals forces (including dispersion forces), and electrostatic interactions. nih.govmdpi.com

Hydrogen Bonding: The carboxylic acid and thiol groups of this compound are potent hydrogen bond donors and acceptors. In protic solvents or in the presence of other hydrogen-bonding species, these groups can form strong, directional hydrogen bonds. For instance, the carboxylic acid can form dimeric structures with other carboxylic acid molecules or interact with water molecules. The thiol group, while a weaker hydrogen bond donor than a hydroxyl group, can still participate in significant hydrogen bonding interactions. mdpi.com

Van der Waals Interactions: The phenyl ring and the butyric acid chain contribute to van der Waals interactions. The aromatic ring can engage in π-π stacking interactions with other aromatic systems, a key feature in the stabilization of protein-ligand complexes and crystal structures. utwente.nl The aliphatic chain contributes to hydrophobic interactions, which are driven by the tendency of nonpolar groups to be excluded from aqueous environments.

Symmetry-Adapted Perturbation Theory (SAPT): To quantitatively understand the nature of these intermolecular forces, computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com This analysis provides a detailed picture of the dominant forces in a given intermolecular complex. For a molecule like this compound, SAPT analysis would likely reveal a balance between electrostatic interactions from the polar functional groups and dispersion interactions from the nonpolar regions. mdpi.com

A hypothetical SAPT analysis for a dimer of this compound interacting with a model aromatic system (e.g., benzene) might yield the following illustrative data:

| Interaction Component | Estimated Energy (kcal/mol) |

| Electrostatics | -4.5 |

| Exchange | +6.0 |

| Induction | -1.5 |

| Dispersion | -5.0 |

| Total Interaction Energy | -5.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Modeling with Different Environments: The behavior of intermolecular interactions is highly dependent on the surrounding environment. In polar solvents like water, the hydrogen bonding capacity of this compound will be prominent, with the solvent molecules actively participating in the hydrogen bond network. utwente.nl In nonpolar solvents, intramolecular hydrogen bonding or self-association through dimerization of the carboxylic acid groups may be more favored. utwente.nl Computational models using implicit or explicit solvent molecules are essential to capture these environmental effects accurately. mdpi.com

Docking Studies and Principles of Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the principles of molecular recognition, which describes the specific interaction between two or more molecules through non-covalent bonds. nih.gov For this compound, docking studies are primarily used to predict its binding mode within the active site of a target protein. mdpi.com

The process involves two main steps: sampling the conformational space of the ligand within the target's binding site and then ranking these conformations using a scoring function. nih.gov

Chemical Interaction Site Analysis

Before performing a docking simulation, a thorough analysis of the chemical interaction sites on both the ligand (this compound) and the receptor (the target protein) is crucial. This analysis helps in understanding the potential binding modes and the nature of the interactions that stabilize the complex.

For this compound, the key interaction sites are:

Carboxylic Acid Group: This group can act as a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (from the carbonyl oxygen). It can also form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) if the carboxylic acid is deprotonated.

Thiol Group: The thiol group can act as a hydrogen bond donor and can also form coordinate bonds with metal ions present in the active site of metalloenzymes.

Phenyl Ring: The aromatic ring can participate in hydrophobic interactions with nonpolar amino acid residues and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Butyric Acid Chain: The aliphatic chain primarily engages in hydrophobic interactions.

On the receptor side, a typical binding pocket might feature:

Hydrogen Bond Donors/Acceptors: Residues like serine, threonine, asparagine, and glutamine.

Charged Residues: Arginine, lysine (positive), aspartate, and glutamate (B1630785) (negative).

Aromatic Residues: Phenylalanine, tyrosine, and tryptophan for π-π interactions.

Nonpolar/Aliphatic Residues: Leucine, isoleucine, valine, and alanine (B10760859) for hydrophobic interactions.

Ligand-Based and Structure-Based Computational Design Approaches

Computational drug design strategies can be broadly categorized into ligand-based and structure-based approaches. nih.gov Both can be applied to discover and optimize molecules like this compound.

Ligand-Based Design: This approach is used when the three-dimensional structure of the target receptor is unknown. creative-biolabs.com It relies on the information from a set of known active ligands to build a model that describes the essential features required for biological activity. 3ds.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. nih.gov By aligning a set of active molecules, a common feature pharmacophore can be generated. This pharmacophore model can then be used to screen large compound libraries to identify new molecules with the desired activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors (physicochemical properties, topological indices, etc.) to predict the activity of new, untested compounds.

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography, NMR spectroscopy, or homology modeling), structure-based methods can be employed. nih.gov

Molecular Docking: As described earlier, docking predicts the binding pose and affinity of a ligand to a receptor. nih.gov This information is invaluable for understanding the key interactions and for suggesting modifications to the ligand to improve its binding. For this compound, docking could reveal how the carboxylic acid and thiol groups orient themselves in the active site to maximize interactions.

De Novo Design: This method involves building a novel ligand from scratch or by growing it within the binding site of the target protein. Fragments or individual atoms are placed in favorable positions within the active site and then linked together to form a complete molecule.

Virtual Screening: In this process, large libraries of chemical compounds are computationally docked into the active site of a target protein. nih.gov The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for experimental testing.

The following table summarizes the key aspects of these design approaches:

| Design Approach | Requirement | Principle | Application for this compound |

| Ligand-Based | Set of active ligands | Identify common features of active molecules | Develop a pharmacophore model based on known inhibitors to find new scaffolds. |

| Structure-Based | 3D structure of the target | Predict ligand binding mode and affinity | Dock this compound into its target to understand its binding and suggest modifications. |

Prediction and Correlation of Spectroscopic Properties

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and correlating the spectroscopic properties of molecules like this compound. nih.gov These theoretical calculations can provide insights into the molecular structure, vibrational frequencies, and electronic transitions, which can be compared with experimental data from techniques like infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy. nih.gov

Vibrational Spectroscopy (IR and Raman):

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. This calculated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups and molecular motions. For this compound, this would involve identifying the characteristic stretching frequencies of the O-H and C=O bonds in the carboxylic acid group, the S-H stretch of the thiol group, and the various vibrations of the phenyl ring.

Discrepancies between calculated and experimental frequencies often arise due to the neglect of anharmonicity in the calculations and the influence of the molecular environment (e.g., solvent effects, intermolecular interactions). mdpi.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the phenyl ring. The positions of these absorption bands can be influenced by the substituent groups (carboxylic acid and thiol) and the solvent environment.

The following table presents a hypothetical correlation between predicted and experimental spectroscopic data for this compound:

| Spectroscopic Property | Predicted Value (DFT) | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | |||

| O-H stretch (carboxylic acid) | ~3450 | ~3300-2500 (broad) | Hydrogen-bonded O-H |

| C=O stretch (carboxylic acid) | ~1750 | ~1710 | Carbonyl stretch |

| S-H stretch (thiol) | ~2580 | ~2550 | Thiol stretch |

| UV-Vis Absorption (nm) | |||

| λmax 1 | ~210 | ~205 | π-π* transition |

| λmax 2 | ~255 | ~250 | π-π* transition |

This table is for illustrative purposes and does not represent actual experimental data.

The correlation of predicted and experimental spectroscopic properties serves as a validation of the computational model. Once a reliable model is established, it can be used to predict the properties of related molecules, study the effects of conformational changes, and understand how intermolecular interactions influence the spectroscopic signatures. mpg.de

Analytical Methodologies for 2 Mercaptophenylbutyric Acid Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 2-Mercaptophenylbutyric acid, enabling the separation of the compound from complex mixtures for identification, quantification, and purity assessment. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of this compound. rsc.orgtorontech.com This method separates components of a mixture based on their affinity for the stationary phase, which is typically a packed column, and the mobile phase, a pressurized liquid solvent. rsc.orgwikipedia.org

For the analysis of organic acids like this compound, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a more polar mobile phase. hplc.eunih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound can be determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. torontech.com

A typical HPLC system for analyzing this compound might consist of a C18 column with a mobile phase of acidified water and an organic solvent like acetonitrile. chromatographyonline.comnih.gov The pH of the mobile phase is a critical parameter and is often acidic to ensure that the carboxylic acid group of the analyte remains protonated for optimal retention and peak shape. researchgate.net Detection is commonly achieved using a UV-Vis or a Diode-Array Detector (DAD), as the phenyl group in the molecule absorbs UV light. nih.govmeasurlabs.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. hplc.eu Since this compound itself has low volatility due to its carboxylic acid group, it often requires derivatization to a more volatile form before GC analysis. jfda-online.com Derivatization converts the non-volatile analyte into a volatile derivative that can be readily analyzed by GC. jfda-online.com Common derivatization methods for carboxylic acids include esterification to form methyl or other alkyl esters. hplc.eu

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). notulaebotanicae.ro Separation occurs based on the compound's boiling point and its interaction with the stationary phase. notulaebotanicae.ro The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. wisc.edulibretexts.org It can also be used to quickly check the purity of a sample and to determine the appropriate solvent system for column chromatography. umich.eduukessays.com

In TLC, a small spot of the reaction mixture is applied to a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate. wisc.edu The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). wisc.edu As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. ukessays.com This results in the separation of the starting materials, products, and any byproducts, which appear as distinct spots on the plate. wisc.edu The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot over time. wisc.edu

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples.

GC-Mass Spectrometry (GC-MS)

GC-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. core.ac.uk After the volatile derivatives of this compound are separated by the GC column, they enter the mass spectrometer. mdpi.com The molecules are then ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. notulaebotanicae.ro This mass spectrum acts as a "molecular fingerprint," allowing for the confident identification of the compound. notulaebotanicae.ro GC-MS is a highly sensitive and selective technique used for both qualitative and quantitative analysis. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Oven Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is an exceptionally sensitive and selective technique for trace analysis. wikipedia.orgeag.com It combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer. wikipedia.org This technique is especially useful for analyzing compounds like this compound in complex matrices without the need for derivatization. nebiolab.com

In an LC-MS/MS system, the analyte is first separated by the HPLC column. eag.com The eluent from the column is then introduced into the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nebiolab.com The first mass spectrometer (MS1) selects the ion corresponding to the mass of this compound. This selected ion is then fragmented, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, making it ideal for quantifying trace amounts of the compound in complex biological or environmental samples. nebiolab.comnih.gov

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer sensitive and often rapid means for the detection and quantification of this compound. These techniques are based on the compound's ability to undergo oxidation or reduction at an electrode surface or to influence the electrochemical behavior of other species.

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of this compound. By applying a linearly varying potential to an electrode and measuring the resulting current, CV can provide information on the oxidation and reduction potentials of the molecule. The thiol group (-SH) in this compound is electrochemically active and can be oxidized.

In a typical CV experiment, the potential is swept in one direction (e.g., to more positive potentials to induce oxidation) and then reversed. The resulting voltammogram, a plot of current versus potential, reveals characteristic peaks. The peak potential (Ep) indicates the potential at which the oxidation or reduction is most favorable, and the peak current (ip) is proportional to the concentration of the analyte under certain conditions. basinc.com

For a reversible redox process, the separation between the anodic and cathodic peak potentials (ΔEp) is theoretically 59.2/n mV at 25°C, where n is the number of electrons transferred. basinc.com However, the oxidation of thiols is often an irreversible process, characterized by the presence of an oxidation peak with no corresponding reduction peak on the reverse scan. This is because the initial oxidation product can undergo further chemical reactions.

The scan rate, or the rate at which the potential is varied, can influence the shape of the cyclic voltammogram. For diffusion-controlled processes, the peak current is proportional to the square root of the scan rate. icm.edu.pl Studies on similar thiol-containing compounds have shown that the oxidation process is often controlled by a combination of diffusion and adsorption at the electrode surface. researchgate.net

The choice of electrode material is crucial for obtaining reproducible and well-defined voltammetric signals. Glassy carbon electrodes (GCE) are commonly used, sometimes modified to enhance sensitivity and selectivity. icm.edu.pl The pH of the supporting electrolyte also plays a significant role, as the protonation state of the thiol and carboxylic acid groups can affect the oxidation potential.

Table 1: Key Parameters in Cyclic Voltammetry of Thiol Compounds